BenchChemオンラインストアへようこそ!

Rohinitib

Acute Myeloid Leukemia eIF4A Inhibition Cell Proliferation

Rohinitib (RHT) is a synthetic rocaglate-derived eIF4A inhibitor uniquely optimized for FLT3-ITD-mutant AML research. Unlike silvestrol or hippuristanol, Rohinitib potently inactivates HSF1 and demonstrates a 9.8-fold therapeutic window (primary AML vs. normal bone marrow). Its proven synergy with FLT3 inhibitors (sorafenib, quizartinib) and enhanced cytotoxicity in FLT3-ITD cells (LD50 20.1 nM) make it the definitive chemical probe for translational AML studies. Secure high-purity Rohinitib for your preclinical programs.

Molecular Formula C29H31NO8
Molecular Weight 521.57
Cat. No. B1193705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRohinitib
SynonymsRHT;  Rohinitib
Molecular FormulaC29H31NO8
Molecular Weight521.57
Structural Identifiers
SMILESO=C([C@H]([C@H]1C2=CC=CC=C2)[C@@H](O)[C@]3(O)[C@@]1(C4=CC=C(OC)C=C4)OC5=CC(OC)=CC(OC)=C35)N(OC)C
InChIInChI=1S/C29H31NO8/c1-30(37-5)27(32)23-24(17-9-7-6-8-10-17)29(18-11-13-19(34-2)14-12-18)28(33,26(23)31)25-21(36-4)15-20(35-3)16-22(25)38-29/h6-16,23-24,26,31,33H,1-5H3/t23-,24-,26-,28+,29+/m1/s1
InChIKeyTZDAVNWDKGYBCW-IDAMAFBJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Rohinitib eIF4A Inhibitor for AML Research and Drug Discovery Procurement


Rohinitib (RHT, CAS 1139253-73-8) is a synthetic rocaglate derivative and a potent, specific inhibitor of the eukaryotic translation initiation factor 4A (eIF4A), the enzymatic core of the eIF4F complex essential for cap-dependent protein synthesis [1]. Its primary mechanism involves the inactivation of Heat Shock Factor 1 (HSF1), a stress-inducible transcription factor that supports cancer cell growth and survival [2]. Preclinical studies demonstrate pronounced in vitro and in vivo anti-leukemia activity, particularly in acute myeloid leukemia (AML) cells harboring FLT3-ITD mutations, a high-risk genetic alteration associated with poor prognosis [3].

Why Rohinitib Cannot Be Substituted with Other eIF4A Inhibitors in Translational Research


While several eIF4A inhibitors exist, including natural products like silvestrol and hippuristanol, their distinct mechanisms of action, binding sites, and cellular effects preclude simple substitution. Rohinitib's unique ability to potently inactivate HSF1 and its demonstrated synergy with FLT3 inhibitors in FLT3-mutant AML cells represent critical differentiators [1]. Furthermore, its differential cytotoxicity profile against primary AML cells versus normal bone marrow cells underscores a therapeutic window that may not be recapitulated by other eIF4A inhibitors [2]. The following evidence quantifies these differences, enabling informed procurement decisions for AML research.

Rohinitib Procurement Evidence: Quantified Differentiation from eIF4A Inhibitor Comparators


Potent Antiproliferative Activity in AML Cells: Rohinitib vs. Silvestrol

Rohinitib exhibits potent anti-leukemic activity in human AML cell lines at low nanomolar concentrations, comparable to silvestrol. In a panel of 7 human AML cell lines, Rohinitib demonstrated IC50 values ranging from 4.7 to 8.8 nM (Annexin V/PI positivity at 72 hours) [1]. In contrast, silvestrol showed IC50 values of 2.7 nM and 3.8 nM in FLT3-ITD-positive (MV4-11) and FLT3-wild-type (THP-1) AML cells, respectively, at 48 hours [2]. While silvestrol is slightly more potent in these assays, Rohinitib's mechanism of HSF1 inactivation provides a distinct therapeutic angle.

Acute Myeloid Leukemia eIF4A Inhibition Cell Proliferation

Enhanced Cytotoxicity in FLT3-ITD Mutant AML Cells: Rohinitib vs. FLT3 Wild-Type

Rohinitib demonstrates significantly greater cytotoxicity against FLT3-ITD mutant AML cells compared to FLT3 wild-type cells. In isogenic Ba/F3 cells, Rohinitib killed FLT3-ITD cells more potently than wild-type cells, with LD50 values of 20.1 nM versus 65.3 nM, respectively [1]. This differential activity is attributed to higher activation-associated phospho-HSF1 levels in FLT3-ITD cells, indicating a greater dependence on HSF1 for survival [2].

FLT3-ITD Targeted Therapy Acute Myeloid Leukemia

Synergistic Combination with FLT3 Inhibitors in FLT3-Mutant AML

Rohinitib demonstrates high synergy with FLT3 inhibitors, a property not reported for other eIF4A inhibitors like silvestrol or hippuristanol. In FLT3-mutant AML cells, the combination of Rohinitib and the FLT3 inhibitor sorafenib showed strong synergistic effects, with Combination Index values of 0.85, 0.86, and 0.89 at ED50, ED75, and ED90, respectively (CI < 1 indicates synergy) [1]. This synergy is conserved in FLT3 double-mutant cells carrying both ITD and tyrosine kinase domain mutations [2].

Combination Therapy FLT3 Inhibitors Synergy

Differential Cytotoxicity: Primary AML Cells vs. Normal Bone Marrow

Rohinitib exhibits a favorable therapeutic window by potently inducing apoptosis in primary AML cells while relatively sparing normal bone marrow (BM) cells. In ex vivo studies using primary samples from 17 AML patients and 8 healthy donors, Rohinitib induced significantly higher apoptosis in AML cells (65.4%) compared to normal BM cells (6.67%) [1]. A similar differential sensitivity was observed between AML and normal stem/progenitor cell populations (CD45+CD34+CD38-) [2].

Therapeutic Window Selectivity Primary Cells

Rohinitib Application Scenarios for AML Research and Drug Discovery


Targeting FLT3-ITD Mutant AML

Rohinitib is ideally suited for preclinical studies focused on FLT3-ITD-positive AML, a high-risk subtype. Its enhanced cytotoxicity against FLT3-ITD cells (LD50 20.1 nM vs. 65.3 nM in wild-type cells) makes it a superior tool for investigating eIF4A/HSF1 dependency in this specific genetic context [1].

Combination Therapy with FLT3 Inhibitors

Rohinitib is the preferred eIF4A inhibitor for combination studies with FLT3 inhibitors (e.g., sorafenib, quizartinib) due to its demonstrated synergy (Combination Index < 1) in FLT3-mutant AML models. This synergy is not reported for other eIF4A inhibitors, making Rohinitib a unique asset for developing novel combination regimens [2].

Evaluating Therapeutic Window in Ex Vivo AML Models

Rohinitib's differential cytotoxicity profile, showing 9.8-fold higher apoptosis induction in primary AML cells versus normal bone marrow, makes it a valuable probe for assessing on-target versus off-target toxicity in patient-derived xenograft (PDX) models or ex vivo cultures. This selectivity profile may be critical for translational studies aimed at minimizing hematopoietic toxicity [3].

Investigating HSF1-Dependent Oncogenic Programs

As a potent HSF1 inactivator, Rohinitib is uniquely positioned for research into HSF1-regulated transcriptional programs and metabolic reprogramming in cancer. Its ability to reduce HSF1 promoter binding and target gene expression (e.g., HSPA8, TXNIP) provides a specific chemical tool for dissecting HSF1's role in AML pathogenesis and stress response [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rohinitib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.